IDO Inhibitory Activity (In Vitro & In Vivo)
Compounds based on the indol-2-yl ethanone scaffold—of which 1-(3-hydroxy-1H-indol-2-yl)ethanone is the simplest 3-hydroxy-substituted parent—exhibit IDO inhibitory activity with IC₅₀ values in the micromolar range in both in vitro enzymatic assays and in vivo biological evaluations [1]. The scaffold tolerates substitution at the 5- and 6-positions, N-methylation, and side chain variation, but activity is contingent upon the presence of an iron-coordinating group on the linker, a feature intrinsic to the 2-ethanone-3-hydroxy arrangement [1].
| Evidence Dimension | IDO inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Low micromolar range (exact IC₅₀ not specified in open-access abstract; full article behind paywall) |
| Comparator Or Baseline | Other indole derivatives lacking the 3-hydroxy-2-ethanone motif |
| Quantified Difference | Not quantifiable from abstract alone; SAR indicates activity loss without iron-coordinating group |
| Conditions | In vitro enzymatic assay and in vivo biological models |
Why This Matters
This establishes the indol-2-yl ethanone core as a validated IDO inhibitor scaffold, distinguishing it from indole derivatives that lack this specific substitution pattern.
- [1] Dolušić E, Larrieu P, Blanc S, Sapunaric F, Norberg B, Moineaux L, Colette D, Stroobant V, Pilotte L, Colau D, Ferain T, Fraser G, Galleni M, Frère JM, Masereel B, Van den Eynde B, Wouters J, Frédérick R. Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry. 2011;19(4):1550-1561. View Source
